2-氨基-N-(叔丁基)乙酰胺

描述

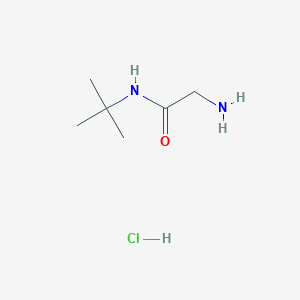

2-Amino-N-(tert-butyl)acetamide is a chemical compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 . The compound is typically stored at 4°C and is available in liquid form .

Synthesis Analysis

The synthesis of N-tert-butyl amides, including 2-Amino-N-(tert-butyl)acetamide, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 . This reaction is highly efficient and stable, and can be carried out under solvent-free conditions at room temperature .Molecular Structure Analysis

The InChI code for 2-Amino-N-(tert-butyl)acetamide is 1S/C6H14N2O/c1-6(2,3)8-5(9)4-7/h4,7H2,1-3H3,(H,8,9) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Amino-N-(tert-butyl)acetamide is a liquid at room temperature . It has a molecular weight of 130.19 and a molecular formula of C6H14N2O .科学研究应用

药物化合物合成

2-氨基-N-(叔丁基)乙酰胺作为N-叔丁基酰胺的构建块,被用于合成各种药物化合物 . 这些酰胺存在于诸如非那雄胺(用于治疗良性前列腺增生)和奈非那韦(一种HIV蛋白酶抑制剂)等药物中 .

有机合成

该化合物在有机合成中用作化学差异化的构建块。 它特别适用于制备含有受阻胺基团的候选药物,这些基团传统上难以获取 .

催化

在化学研究中,2-氨基-N-(叔丁基)乙酰胺参与催化过程。 例如,它被用于在无溶剂条件下,通过Cu(OTf)2催化的反应合成N-叔丁基酰胺 .

大气研究

该化合物被用于大气研究,特别是在理解胺对大气硫酸-水成核的影响方面。 这对于大气条件的建模和预测至关重要 .

加胺反应

它在加胺反应中起作用,特别是在末端炔烃的加胺反应中。 这些反应在合成各种有机化合物中具有重要意义 .

表面酸度测量

2-氨基-N-(叔丁基)乙酰胺用于测量固体催化剂的表面酸度。 此应用在材料科学领域很重要,其中表面的酸度会影响催化活性 .

不对称合成

该化合物在有机分子的不对称合成中得到应用。 它特别以活化亚胺以添加各种亲核试剂以及作为手性导向基团而闻名 .

药物化学

在药物化学中,2-氨基-N-(叔丁基)乙酰胺是一个有价值的中间体。 它被用于制备具有潜在治疗效果的化合物,例如用于神经保护疗法的抗氧化剂 .

作用机制

2-Amino-N-(tert-butyl)acetamide is an amide compound with a tertiary amine group. This group is capable of forming hydrogen bonds with other molecules, which allows 2-Amino-N-(tert-butyl)acetamide to bind to other molecules and act as a catalyst in reactions. The tertiary amine group is also capable of forming hydrogen bonds with other molecules, which allows 2-Amino-N-(tert-butyl)acetamide to act as a ligand in various reactions.

Biochemical and Physiological Effects

2-Amino-N-(tert-butyl)acetamide is a relatively non-toxic compound and does not have any known biochemical or physiological effects. However, 2-Amino-N-(tert-butyl)acetamide has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, 2-Amino-N-(tert-butyl)acetamide has been shown to inhibit the release of the neurotransmitter glutamate, which is involved in the regulation of neuronal excitability.

实验室实验的优点和局限性

One of the advantages of using 2-Amino-N-(tert-butyl)acetamide in laboratory experiments is that it is relatively non-toxic and does not have any known biochemical or physiological effects. In addition, 2-Amino-N-(tert-butyl)acetamide is a versatile compound that can be used in a variety of organic synthesis reactions and in the synthesis of pharmaceuticals, dyes, fragrances, and other compounds. However, 2-Amino-N-(tert-butyl)acetamide is a relatively unstable compound and can degrade over time. In addition, 2-Amino-N-(tert-butyl)acetamide can react with other compounds and can form unwanted side products.

未来方向

In the future, 2-Amino-N-(tert-butyl)acetamide may be used in the synthesis of new pharmaceuticals and other compounds. In addition, 2-Amino-N-(tert-butyl)acetamide may be used in the synthesis of peptides and other biologically active compounds. 2-Amino-N-(tert-butyl)acetamide may also be used in the synthesis of dyes, fragrances, and other compounds. Finally, 2-Amino-N-(tert-butyl)acetamide may be used as a catalyst in polymerization reactions and as a solvent in chromatography.

安全和危害

属性

IUPAC Name |

2-amino-N-tert-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)8-5(9)4-7/h4,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFJIBZRKDALBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-methoxybenzo[d]oxazole-2-carboxylate](/img/structure/B1601302.png)